Cas no 893736-69-1 (4-(3-fluorophenyl)-2-thiophenecarbaldehyde)

4-(3-fluorophenyl)-2-thiophenecarbaldehyde is a synthetic organic compound with a unique structural profile. It offers distinct advantages in chemical synthesis, particularly for applications involving thioether coupling reactions. Its presence in reactions enhances the efficiency and selectivity of synthetic pathways. The fluorophenyl group provides increased reactivity and stability, making it a valuable intermediate in the development of complex organic molecules.
4-(3-fluorophenyl)-2-thiophenecarbaldehyde structure
893736-69-1 structure
Product Name:4-(3-fluorophenyl)-2-thiophenecarbaldehyde
CAS No:893736-69-1
MF:C11H7FOS
MW:206.236085176468
MDL:MFCD06802075
CID:1941264
PubChem ID:20099761
Update Time:2025-07-23

4-(3-fluorophenyl)-2-thiophenecarbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(3-fluorophenyl)-2-thiophenecarbaldehyde
    • 4-(3-fluorophenyl)thiophene-2-carbaldehyde
    • AKOS004116184
    • 893736-69-1
    • CS-0350010
    • A1-12111
    • EN300-634290
    • MDL: MFCD06802075
    • Inchi: 1S/C11H7FOS/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-7H
    • InChI Key: OAWDTTAMRJOFNA-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1)C1C=CC=C(C=1)F

Computed Properties

  • Exact Mass: 206.02016418Da
  • Monoisotopic Mass: 206.02016418Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 45.3Ų

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Additional information on 4-(3-fluorophenyl)-2-thiophenecarbaldehyde

Introduction to 4-(3-fluorophenyl)-2-thiophenecarbaldehyde (CAS No. 893736-69-1) and Its Emerging Applications in Chemical Biology

The compound 4-(3-fluorophenyl)-2-thiophenecarbaldehyde (CAS No. 893736-69-1) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. As a derivative of thiophene, this molecule has garnered significant attention in the scientific community due to its unique structural features and potential biological activities. The presence of a fluorophenyl substituent and an aldehyde functional group at the 2-position of the thiophene ring imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.

In recent years, the pharmaceutical industry has increasingly leveraged structural motifs derived from natural products and heterocyclic compounds to develop novel therapeutics. Thiophene derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The aldehyde group in 4-(3-fluorophenyl)-2-thiophenecarbaldehyde serves as a versatile handle for further functionalization, enabling the synthesis of complex molecules with tailored pharmacological properties. This compound has emerged as a key intermediate in the development of small-molecule inhibitors targeting enzymes involved in inflammatory and metabolic disorders.

One of the most compelling aspects of 4-(3-fluorophenyl)-2-thiophenecarbaldehyde is its potential as a building block for medicinal chemistry. The fluorine atom at the 3-position of the phenyl ring enhances lipophilicity while maintaining metabolic stability, a critical factor in drug design. Additionally, the thiophene core is known for its ability to interact with biological targets through π-stacking and hydrogen bonding interactions. These characteristics have made this compound particularly attractive for developing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases.

Recent studies have highlighted the utility of 4-(3-fluorophenyl)-2-thiophenecarbaldehyde in the synthesis of novel antiviral agents. The aldehyde functionality allows for condensation reactions with amino acids or nucleobases, yielding Schiff bases or heterocyclic hybrids with enhanced binding affinity to viral proteases or polymerases. For instance, derivatives of this compound have shown promising activity against RNA viruses by inhibiting key replication enzymes. Such findings underscore the importance of structural diversity in antiviral drug development and position 4-(3-fluorophenyl)-2-thiophenecarbaldehyde as a cornerstone molecule in this field.

The compound also exhibits interesting photophysical properties, making it relevant beyond pharmaceutical applications. The combination of the thiophene ring and fluorine substituent results in fluorescence emission characteristics that are tunable through further derivatization. Researchers have explored its use in developing luminescent probes for bioimaging applications, where its ability to undergo selective binding with biological targets can be exploited for real-time monitoring of cellular processes. This dual functionality—pharmacological relevance and optical properties—makes 4-(3-fluorophenyl)-2-thiophenecarbaldehyde a multifaceted tool in both academic research and industrial settings.

From a synthetic chemistry perspective, 4-(3-fluorophenyl)-2-thiophenecarbaldehyde serves as an excellent precursor for constructing more complex scaffolds. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, can be employed to introduce diverse aryl or heteroaryl groups at various positions along the molecular framework. This flexibility has enabled chemists to generate libraries of derivatives with distinct biological profiles, facilitating high-throughput screening programs aimed at identifying lead compounds for therapeutic development.

The growing interest in green chemistry has also influenced the synthesis of 4-(3-fluorophenyl)-2-thiophenecarbaldehyde. Modern methodologies emphasize catalytic processes that minimize waste and energy consumption while maintaining high yields and selectivity. For example, recent advances in photoredox catalysis have allowed for the direct functionalization of thiophene derivatives under mild conditions, reducing reliance on harsh reagents or organic solvents. Such innovations not only improve sustainability but also expand synthetic possibilities for researchers working with this compound.

In conclusion, 4-(3-fluorophenyl)-2-thiophenecarbaldehyde (CAS No. 893736-69-1) stands out as a versatile and highly functional molecule with broad applications across chemical biology and material science. Its unique structural features—combining a thiophene core with a fluorinated phenyl group and an aldehyde moiety—endow it with both pharmacological promise and practical synthetic utility. As research continues to uncover new ways to harness its potential, this compound is poised to play an increasingly significant role in addressing some of today’s most pressing scientific challenges.

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